Cas no 50886-56-1 ([(3aR,4R,10E,11aR)-4-hydroxy-10-methyl-3-methylidene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-6-yl]methyl acetate)
50886-56-1 structure
Product Name:[(3aR,4R,10E,11aR)-4-hydroxy-10-methyl-3-methylidene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-6-yl]methyl acetate
Numero CAS:50886-56-1
MF:C17H22O5
MW:306.353585720062
CID:1572962
PubChem ID:5281492
Update Time:2025-04-21
[(3aR,4R,10E,11aR)-4-hydroxy-10-methyl-3-methylidene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-6-yl]methyl acetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- [(3aR,4R,10E,11aR)-4-hydroxy-10-methyl-3-methylidene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-6-yl]methyl acetate
- (3aR,4R,6Z,10E,11aR)-6-Acetoxymethyl-3a,4,5,8,9,11a-hexahydro-4-hydroxy-10-methyl-3-methylenecyclodeca[b]furan-2(3H)-one
- [(3aR,4R,6Z,10E,11aR)-4-hydroxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-yl]methyl acetate
- Ovatifolin
- CHEBI:7806
- Q27107591
- 50886-56-1
- C09522
- DTXSID70415127
- DB-278471
- (3AR,4R,6Z,10E, 11AR)-6-ACETOXYMETHYL-3A,4,5,8,9,11A-HEXAHYDRO-4-HYDROXY-10-METHYL-3-METHYLENECYCLODECA[B]FURAN-2(3H)-ONE
-
- Inchi: 1S/C17H22O5/c1-10-5-4-6-13(9-21-12(3)18)8-14(19)16-11(2)17(20)22-15(16)7-10/h6-7,14-16,19H,2,4-5,8-9H2,1,3H3/b10-7+,13-6-/t14-,15-,16-/m1/s1
- Chiave InChI: XFJQSSRNKXJHCG-KZTFHYRBSA-N
- Sorrisi: O1C(C(=C)[C@@H]2[C@@H](CC(COC(C)=O)=CCCC(C)=C[C@@H]12)O)=O |t:12,17|
Proprietà calcolate
- Massa esatta: 306.14676
- Massa monoisotopica: 306.146724
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 22
- Conta legami ruotabili: 3
- Complessità: 543
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 2
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 72.8
- XLogP3: 1.2
Proprietà sperimentali
- Densità: 1.18
- Punto di ebollizione: 497.4°C at 760 mmHg
- Punto di infiammabilità: 180.1°C
- Indice di rifrazione: 1.538
- PSA: 72.83
[(3aR,4R,10E,11aR)-4-hydroxy-10-methyl-3-methylidene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-6-yl]methyl acetate Letteratura correlata
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
50886-56-1 ([(3aR,4R,10E,11aR)-4-hydroxy-10-methyl-3-methylidene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-6-yl]methyl acetate) Prodotti correlati
- 553-21-9(Costunolide)
- 20554-84-1(Parthenolide)
- 29552-41-8(Parthenolide)
- 153483-31-9(2H-Cyclohepta[b]furan-2-one,6-[1-(acetyloxy)-3-oxobutyl]-3,3a,4,7,8,8a-hexahydro-7-methyl-3-methylene-,[3aR-[3aa,6(S*),7b,8ab]]- (9CI))
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Fornitori consigliati
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso